Z-Tyr-Tyr-OH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

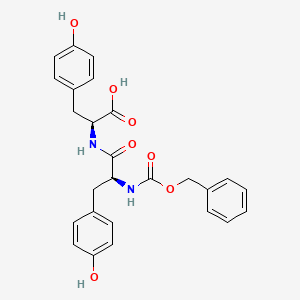

Z-Tyr-Tyr-OH: , also known as N-benzyloxycarbonyl-L-tyrosyl-L-tyrosine, is a dipeptide compound consisting of two tyrosine residues. The N-terminal tyrosine is protected by a benzyloxycarbonyl (Z) group, which is commonly used in peptide synthesis to protect the amino group from unwanted reactions. This compound is often used in the synthesis of longer peptides and has applications in various fields of scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Solid-Phase Peptide Synthesis (SPPS): The most common method for synthesizing Z-Tyr-Tyr-OH is through solid-phase peptide synthesis. This involves attaching the C-terminal tyrosine to a solid resin, followed by sequential addition of the N-terminal tyrosine protected by the benzyloxycarbonyl group. The coupling reactions are typically facilitated by reagents such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).

Solution-Phase Synthesis: Another method involves synthesizing the dipeptide in solution. The N-benzyloxycarbonyl-L-tyrosine is first activated using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and then reacted with L-tyrosine in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, and high-performance liquid chromatography (HPLC) is employed for purification.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: Z-Tyr-Tyr-OH can undergo oxidation reactions, particularly at the phenolic hydroxyl groups of the tyrosine residues. Common oxidizing agents include hydrogen peroxide and iodine.

Reduction: Reduction reactions are less common but can be performed using reducing agents like sodium borohydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, iodine.

Reduction: Sodium borohydride.

Substitution: Palladium on carbon (Pd/C), hydrogen gas.

Major Products:

Oxidation: Oxidized tyrosine derivatives.

Reduction: Reduced tyrosine derivatives.

Substitution: Deprotected dipeptide (Tyr-Tyr-OH).

Applications De Recherche Scientifique

Chemistry:

Peptide Synthesis: Z-Tyr-Tyr-OH is used as a building block in the synthesis of longer peptides and proteins.

Catalysis: It can serve as a substrate in enzymatic studies involving tyrosine-modifying enzymes.

Biology:

Protein-Protein Interactions: Used in studies to understand the role of tyrosine residues in protein-protein interactions.

Signal Transduction: Investigated for its role in tyrosine phosphorylation and signal transduction pathways.

Medicine:

Drug Development: Explored as a potential therapeutic agent in the development of peptide-based drugs.

Diagnostics: Used in the development of diagnostic assays for detecting tyrosine-modifying enzymes.

Industry:

Biotechnology: Employed in the production of recombinant proteins and peptides.

Pharmaceuticals: Used in the formulation of peptide-based pharmaceuticals.

Mécanisme D'action

Molecular Targets and Pathways: Z-Tyr-Tyr-OH exerts its effects primarily through interactions with enzymes that modify tyrosine residues. These include tyrosine kinases, which phosphorylate the tyrosine residues, and tyrosine phosphatases, which dephosphorylate them. The compound can also participate in hydrogen bonding and hydrophobic interactions due to its phenolic hydroxyl groups and aromatic rings .

Comparaison Avec Des Composés Similaires

N-benzyloxycarbonyl-L-tyrosine (Z-Tyr-OH): A single tyrosine residue protected by a benzyloxycarbonyl group.

L-tyrosine: The unprotected form of tyrosine.

N-benzyloxycarbonyl-L-tyrosyl-L-serine (Z-Tyr-Ser-OH): A dipeptide similar to Z-Tyr-Tyr-OH but with a serine residue instead of a second tyrosine.

Uniqueness: this compound is unique due to the presence of two tyrosine residues, which allows it to participate in more complex interactions and reactions compared to compounds with a single tyrosine residue. The benzyloxycarbonyl protecting group also provides stability during synthesis, making it a valuable intermediate in peptide chemistry .

Activité Biologique

Z-Tyr-Tyr-OH, also known as N-Carbobenzyloxy-L-tyrosine-L-tyrosine or Cbthis compound, is a dipeptide composed of two tyrosine residues linked by a peptide bond. This compound exhibits significant biological activity primarily due to the functional properties of tyrosine, which plays crucial roles in various biochemical processes, including enzyme activity, protein interactions, and cellular signaling pathways.

Structural Characteristics

This compound has a unique structure characterized by:

- Molecular Formula : C₁₃H₁₅N₂O₄

- Functional Groups : The presence of a phenolic hydroxyl group allows for hydrogen bonding and hydrophobic interactions with biological macromolecules.

- Protecting Group : The carbobenzyloxy (Z) group protects the amino group of one tyrosine residue, facilitating selective peptide bond formation during synthesis.

Biological Activities

This compound's biological activities can be attributed to the following mechanisms:

- Enzyme Interactions : Tyrosine residues are known to participate in various enzymatic reactions. This compound can influence enzyme kinetics and substrate specificity due to its structural features.

- Antioxidant Properties : The compound demonstrates antioxidant capabilities, which may help mitigate oxidative stress in biological systems.

- Cellular Signaling : Research indicates that this compound may affect cellular signaling pathways, potentially impacting processes such as cell growth and differentiation .

Research Findings and Case Studies

Several studies have highlighted the biological significance of this compound:

- Enzymatic Activity : A study demonstrated that this compound could serve as a substrate for tyrosinase, an enzyme involved in melanin biosynthesis. The dipeptide's interaction with tyrosinase was characterized using high-performance liquid chromatography (HPLC), revealing changes in molecular mass indicative of enzymatic modifications .

- Protein Interactions : Research focusing on protein dimerization via tyrosine residues showed that this compound could form covalent dimers under oxidative conditions. This property may play a role in protein stability and function .

- Peptide Synthesis Applications : As a building block for peptide synthesis, this compound has been utilized in various studies to create longer peptide chains for therapeutic applications. Its stability and solubility make it suitable for biochemical applications .

Comparative Analysis

The following table summarizes the key biological activities of this compound compared to other tyrosine derivatives:

| Compound | Antioxidant Activity | Enzyme Interaction | Cellular Signaling |

|---|---|---|---|

| This compound | Yes | Yes | Yes |

| N-Acetyl-L-tyrosine | Moderate | Yes | Limited |

| 3,5-Difluorotyrosine | Low | Yes | No |

Propriétés

IUPAC Name |

(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N2O7/c29-20-10-6-17(7-11-20)14-22(28-26(34)35-16-19-4-2-1-3-5-19)24(31)27-23(25(32)33)15-18-8-12-21(30)13-9-18/h1-13,22-23,29-30H,14-16H2,(H,27,31)(H,28,34)(H,32,33)/t22-,23-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDAUTLPLQAQNMW-GOTSBHOMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N2O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.